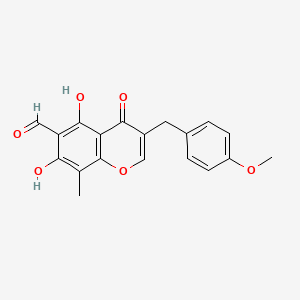
6-Aldehydoisoophiopogonone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aldehydoisoophiopogonone B is a homoisoflavonoid compound that can be isolated from the plant Ophiopogon japonicus . Homoisoflavonoids are a rare class of flavonoids characterized by their unique structure, which includes two aromatic rings and an additional carbon between the B and C rings on the isoflavonoid skeleton . This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aldehydoisoophiopogonone B typically involves the extraction from natural sources such as Ophiopogon japonicus . The extraction process includes the use of solvents like ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may lead to the development of more efficient industrial production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aldehydoisoophiopogonone B undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
6-Aldehydoisoophiopogonone B has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of homoisoflavonoids and their chemical properties.
Biology: Investigated for its potential antioxidant and anti-inflammatory activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 6-Aldehydoisoophiopogonone B involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the enzyme tyrosinase, which plays a key role in melanin synthesis . The inhibition mechanism involves the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic center . This interaction is driven by intermolecular forces such as van der Waals interactions, hydrogen bonding, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
6-Aldehydoisoophiopogonone B can be compared with other homoisoflavonoids, such as:
6-Aldehydoisoophiopogonone A: Similar in structure but differs in its inhibitory activity and binding interactions with enzymes.
Ophiopogonanone A: Another homoisoflavonoid with distinct biological activities and chemical properties.
Ophiopogonanone B: Shares structural similarities but exhibits different pharmacological effects.
The uniqueness of this compound lies in its specific inhibitory activity against tyrosinase and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H16O6 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C19H16O6/c1-10-16(21)14(8-20)18(23)15-17(22)12(9-25-19(10)15)7-11-3-5-13(24-2)6-4-11/h3-6,8-9,21,23H,7H2,1-2H3 |
Clé InChI |
MPUAHKMJGSMMIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC=C(C=C3)OC)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
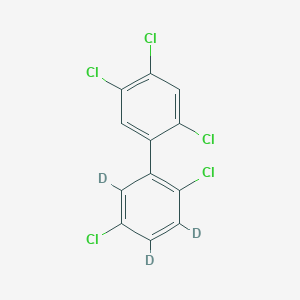
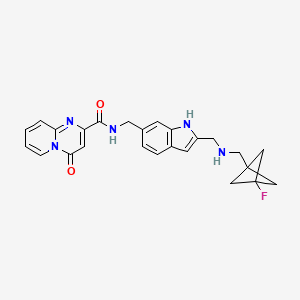
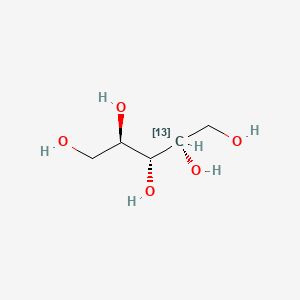
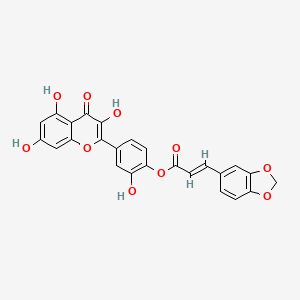
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
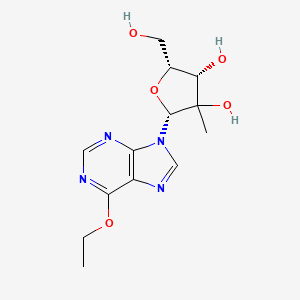
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)


![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)



